molecular formula C15H11BrClF3N2O B1668718 Chlorfenapyr CAS No. 122453-73-0

Chlorfenapyr

Cat. No. B1668718
CAS RN: 122453-73-0
M. Wt: 407.61 g/mol
InChI Key: CWFOCCVIPCEQCK-UHFFFAOYSA-N
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Description

Chlorfenapyr is a pesticide and specifically a pro-insecticide, meaning it is metabolized into an active insecticide after entering the host . It is derived from a class of microbially produced compounds known as halogenated pyrroles . It was developed by American Cyanamid from the natural product dioxapyrrolomycin, which was isolated from Streptomyces fumanus .


Synthesis Analysis

Chlorfenapyr was synthesized with chlorophenylglycine, trifluoroacetic acid, and 2-chloroacrylonitrile by four steps via lactonization, pyrrole cyclization, bromization, and ethoxymethylization .


Molecular Structure Analysis

The molecular formula of Chlorfenapyr is C15H11BrClF3N2O . It is a member of the class of pyrroles that is 4-bromo-1H-pyrrole-3-carbonitrile which is substituted at positions 1, 2, and 5 by ethoxymethyl, p-chlorophenyl, and trifluoromethyl groups, respectively .


Chemical Reactions Analysis

Chlorfenapyr is determined by high-performance liquid chromatography on a reversed-phase column (isocratic elution with flush gradient) with UV-detection using the external standard method .


Physical And Chemical Properties Analysis

Chlorfenapyr has a molar mass of 407.62 g·mol−1 . It has a density of 0.543 g/ml tapped bulk density . The melting point of Chlorfenapyr is 100 to 101 °C (212 to 214 °F; 373 to 374 K) .

Scientific Research Applications

Food Safety Evaluation

Chlorfenapyr residues in crops pose a threat to food safety and human health. Research in this field involves long-term dietary risk evaluations to ensure the scientific and safe utilization of chlorfenapyr in food production.

Safety And Hazards

Chlorfenapyr is harmful if inhaled and toxic if swallowed . It may cause damage to organs (Central nervous system) through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
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InChI

InChI=1S/C15H11BrClF3N2O/c1-2-23-8-22-13(9-3-5-10(17)6-4-9)11(7-21)12(16)14(22)15(18,19)20/h3-6H,2,8H2,1H3
Source PubChem
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InChI Key

CWFOCCVIPCEQCK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOCN1C(=C(C(=C1C(F)(F)F)Br)C#N)C2=CC=C(C=C2)Cl
Source PubChem
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Molecular Formula

C15H11BrClF3N2O
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DSSTOX Substance ID

DTXSID9032533
Record name 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
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Molecular Weight

407.61 g/mol
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Physical Description

White solid; [Merck Index] Light tan or light yellow solid; [HSDB] White solid; [MSDSonline]
Record name Chlorfenapyr
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Solubility

Soluble in acetone, diethyl ether, DMSO, THF, acetonitrile, alcohols. Insoluble in water, Solubities at 25 °C. [Table#7120], Solubities in water at 25 °C. [Table#7121]
Record name CHLORFENAPYR
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Density

0.543 g/ml tapped bulk density
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Vapor Pressure

0.00000007 [mmHg]
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Mechanism of Action

Chlorfenapyr shows virtually no uncoupling activity but removal of the N-ethoxymethyl group through microsomal oxidation releases the corresponding free pyrrole (AC 303,268) which is a lipophilic weak acid with very strong uncoupling activity ..., Chlorfenapyr is a member of a new class of chemicals- the pyrroles. The compound is a pro-insecticide, i.e. the biological activity depends on its activation to another chemical. Oxidative removal of the N-ethoxymethyl group of chlorfenapyr by mixed function oxidases forms the compound CL 303268. CL 303268 uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality.
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Product Name

Chlorfenapyr

Color/Form

Light tan or light yellow powdered solid, White solid

CAS RN

122453-73-0
Record name Chlorfenapyr
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Record name 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
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Record name 1H-Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)
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Melting Point

100-101 °C, MP: 91-92 °C
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Synthesis routes and methods I

Procedure details

A solution of 4-bromo-1-(chloromethyl)-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (2.0 g, 0.005 mol) in absolute ethanol is treated with a 21% wt/wt ethanolic solution of sodium ethoxide (0.36 g, 0.0053 mol), heated to 75°-80° C. for 20-30 minutes, cooled to room temperature and diluted with water and ether. The organic phase is dried over anhydrous magnesium sulfate and concentrated in vacuo to give a solid which is recrystallized form heptane to give the title product as a white solid (1.75 g, mp 97°-98° C.).
Name
4-bromo-1-(chloromethyl)-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile
Quantity
2 g
Type
reactant
Reaction Step One
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Name
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0.36 g
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Synthesis routes and methods II

Procedure details

A stirred mixture of sodium hydride (26.5 g, 1.105 mol) in tetrahydrofuran, under nitrogen, is treated slowly with a solution of 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (1.00 g, 0.273 mol) in tetrahydrofuran at ≤60° C. When the addition is complete, the reaction mixture is treated with bromochloromethane (93.0 g, 0.718 mol), heated to 63°-65° C., treated dropwise with absolute ethanol (39.5 g, 0.859 mol) over a 5.5 hour period, stirred at 63°-65° C. for another 3 hours and concentrated in vacuo. The concentrate is dispersed in a mixture of water and methylene chloride. The aqueous phase is separated and washed with methylene chloride. The organic phases are combined and concentrated. The concentrate is dispersed in hexane, cooled to 5°-10° C. and filtered. The filtercake is washed with heptane and dried to give the title product as a white solid, 111.6 g, (91.3% yield) and 91.2% purity by HPLC analysis.
Quantity
26.5 g
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reactant
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1 g
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93 g
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39.5 g
Type
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Reaction Step Four
Yield
91.3%

Synthesis routes and methods III

Procedure details

A stirred mixture of 4-bromo-2-(p-chlorophenyl)-5-(trifluoromethyl)pyrrole-3-carbonitrile (17.4 g, 0.05 mole), diethoxymethane (10.4 g, 0.10 mole) and dimethylformamide (DMF) (4.6 g, 0.0625 mole) in toluene, under N2, is treated portion-wise with phosphorous oxychloride (9.6 g, 0.0625 mole) at 35°-45° C. over a 10 minute period, heated at 45°-53° C. for about 0.5 hour, cooled to 35° C. and treated dropwise with triethylamine (7.25 g, 0.0715 mole) over a 2 hour period at 35°-45° C. The reaction mixture is treated with water and the toluene is removed via azeotropic distillation. The remaining residue is treated with water, filtered and the filtercake is dried in vacuo at 60° C. to give the title product, 20.8 g, 92.7% pure, 94.6% yield, identified by HPLC analysis.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
10.4 g
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reactant
Reaction Step One
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4.6 g
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reactant
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9.6 g
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7.25 g
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Yield
94.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Chlorfenapyr is a pro-insecticide that requires metabolic activation to exert its toxic effects. The active metabolite, tralopyril, disrupts cellular respiration by uncoupling oxidative phosphorylation in the mitochondria. [, , ] This disruption leads to energy depletion and ultimately cell death. [, , ]

A: Unlike many traditional insecticides that target the nervous system, chlorfenapyr targets cellular energy production. This unique mode of action makes it effective against insects resistant to other insecticide classes. [, , ]

ANone: Chlorfenapyr has the molecular formula C15H9BrClF3N2O and a molecular weight of 407.6 g/mol.

A: Research indicates that the formulation of chlorfenapyr can significantly impact its bioavailability and efficacy. For instance, a study found that a commercial formulation containing detergents greatly enhanced chlorfenapyr's toxicity compared to technical-grade chlorfenapyr. This increased toxicity is attributed to the formation of micelle complexes that improve the compound's interaction with biological membranes. []

ANone: Chlorfenapyr itself doesn't possess catalytic properties. It functions as a pro-insecticide that undergoes metabolic conversion to its active form, tralopyril.

ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to computational chemistry and modeling of chlorfenapyr.

A: Limited information on the SAR of chlorfenapyr is available within these research articles. For detailed insights into the impact of structural modifications on activity, potency, and selectivity, please refer to comprehensive reviews on arylpyrrole insecticides. []

ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover specific SHE regulations related to chlorfenapyr.

A: Chlorfenapyr is bioactivated by cytochrome P450 enzymes in insects. [, ] The primary metabolite, tralopyril, is responsible for the insecticidal activity. [, ] Studies have identified specific P450 enzymes involved in chlorfenapyr metabolism, offering potential targets for resistance monitoring and management strategies. [, ]

A: Studies show that chlorfenapyr remains effective against insect populations that have developed resistance to other insecticide classes, such as pyrethroids and organophosphates. [, , , ] This effectiveness is attributed to its unique mode of action, which doesn't target the commonly mutated sites in resistant strains.

ANone: While the exact mechanisms are not fully elucidated in all cases, potential mechanisms include:

  • Metabolic detoxification: Increased activity of detoxification enzymes, particularly esterases and P450 monooxygenases, has been linked to chlorfenapyr resistance in some insects. []
  • Target site insensitivity: Alterations in the target site, the mitochondria, could potentially reduce sensitivity to the active metabolite. []
  • Reduced cuticular penetration: Changes in the insect cuticle could hinder the penetration of chlorfenapyr. [, ]

A: Chlorfenapyr exhibits high toxicity to birds and aquatic organisms. [, ] Studies on mallard ducks revealed adverse effects on survival, body weight, feed consumption, and behavior. [] These findings highlight the importance of careful risk assessments and mitigation strategies to minimize potential ecological impacts.

ANone: The provided research articles primarily focus on insecticidal activity, resistance, and environmental fate of chlorfenapyr. They don't provide detailed information on aspects like drug delivery, biomarkers, immunogenicity, or drug-transporter interactions.

ANone: Yes, several alternative insecticides with different modes of action can be considered for managing chlorfenapyr-resistant pests. These include:

    ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to the recycling and waste management of chlorfenapyr.

    ANone: This Q&A focuses on summarizing findings from the provided research articles. It doesn't cover information related to research infrastructure and resources for chlorfenapyr.

    A: Chlorfenapyr, the first commercial insecticide derived from halogenated pyrroles, was registered for use in the United States in 2001. []

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